molecular formula C8H15NO2 B13169706 3-(2-Hydroxy-2-methylpropyl)pyrrolidin-2-one

3-(2-Hydroxy-2-methylpropyl)pyrrolidin-2-one

Cat. No.: B13169706
M. Wt: 157.21 g/mol
InChI Key: QBEQAKRHNXBMKN-UHFFFAOYSA-N
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Description

3-(2-Hydroxy-2-methylpropyl)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones, which are five-membered lactams. This compound is characterized by the presence of a pyrrolidin-2-one ring substituted with a 2-hydroxy-2-methylpropyl group. Pyrrolidinones are known for their diverse biological activities and are used as versatile building blocks in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-hydroxy-2-methylpropyl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the reaction of N-substituted piperidines with specific oxidants and additives. The formation of pyrrolidin-2-ones involves a domino process, including the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .

Industrial Production Methods

Industrial production methods for pyrrolidinones often involve the amination and cyclization of functionalized acyclic substrates, oxidation of pyrrolidine derivatives, or ring expansion of β-lactams or cyclopropylamides . These methods are designed to be efficient and scalable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxy-2-methylpropyl)pyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidants like copper(II) catalysts, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can lead to the formation of carboxylic acids or aldehydes, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

3-(2-Hydroxy-2-methylpropyl)pyrrolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-hydroxy-2-methylpropyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The exact mechanism depends on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Hydroxy-2-methylpropyl)pyrrolidin-2-one is unique due to the presence of the 2-hydroxy-2-methylpropyl group, which imparts specific chemical and biological properties. This substitution can enhance the compound’s solubility, reactivity, and biological activity compared to its simpler analogs .

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

3-(2-hydroxy-2-methylpropyl)pyrrolidin-2-one

InChI

InChI=1S/C8H15NO2/c1-8(2,11)5-6-3-4-9-7(6)10/h6,11H,3-5H2,1-2H3,(H,9,10)

InChI Key

QBEQAKRHNXBMKN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1CCNC1=O)O

Origin of Product

United States

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